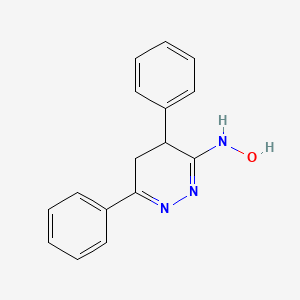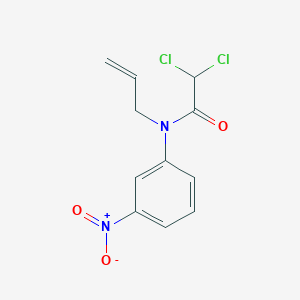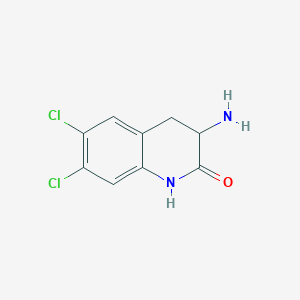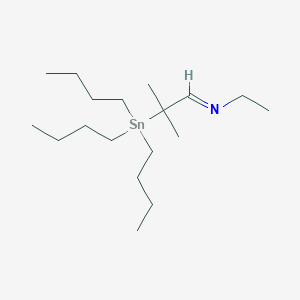![molecular formula C12H24NO2+ B14577276 1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium CAS No. 61576-58-7](/img/structure/B14577276.png)
1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium is a synthetic organic compound characterized by its unique structure, which includes an acetyloxy group attached to an ethyl chain, and a piperidinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium typically involves the esterification of an alcohol with acetic acid or its derivatives. One common method is the reaction of 1-ethyl-2-methylpiperidine with 2-bromoethyl acetate in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Common nucleophiles include amines, thiols, and halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields alcohol and acetic acid, while substitution reactions produce various substituted piperidinium derivatives.
Scientific Research Applications
1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may play a role in its biological activity. Additionally, the piperidinium core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: This compound shares the acetyloxy group but has a different core structure.
2-(Acetyloxy)-1-(hydroxymethyl)ethyl acetate: Similar in having an acetyloxy group but differs in the rest of the structure.
Uniqueness
1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium is unique due to its specific combination of functional groups and the piperidinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61576-58-7 |
|---|---|
Molecular Formula |
C12H24NO2+ |
Molecular Weight |
214.32 g/mol |
IUPAC Name |
2-(1-ethyl-2-methylpiperidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C12H24NO2/c1-4-13(9-10-15-12(3)14)8-6-5-7-11(13)2/h11H,4-10H2,1-3H3/q+1 |
InChI Key |
IJOQPACNVHIYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCCCC1C)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Bromoethoxy)carbonyl]-L-leucine](/img/structure/B14577218.png)


![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)


![Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14577246.png)
![1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene](/img/structure/B14577249.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine](/img/structure/B14577251.png)

![Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl-](/img/structure/B14577261.png)
![6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577262.png)
